(3S*,4S*)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid
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Overview
Description
Research on compounds with complex structures, such as "(3S,4S)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid"**, often involves detailed synthesis protocols, molecular structure elucidation, and analysis of both chemical and physical properties. These studies are crucial for developing new pharmaceuticals, materials, and understanding biological mechanisms.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents involves preparation of compounds with substituted cyclic amino groups, indicating the importance of functional group manipulation in synthesis strategies (Egawa et al., 1984).
Molecular Structure Analysis
Molecular structure determination is often achieved through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. The crystal structures of compounds provide insights into their geometric configurations, which is critical for understanding their reactivity and properties. For instance, the crystal structure of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid was determined, highlighting the importance of structural analysis in understanding compound behavior (Yin et al., 2004).
Chemical Reactions and Properties
Chemical properties of a compound are largely determined by its functional groups and molecular structure. The study of chemical reactions involves understanding how these compounds participate in or undergo various chemical transformations. For example, the reactivity of pyrrolidine derivatives towards acylation and their subsequent conversion into 3-acyltetramic acids illustrates the chemical behavior of nitrogen-containing cycles (Jones et al., 1990).
properties
IUPAC Name |
(3S,4S)-1-[(3-fluorophenyl)methylcarbamoyl]-4-propylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-2-4-12-9-19(10-14(12)15(20)21)16(22)18-8-11-5-3-6-13(17)7-11/h3,5-7,12,14H,2,4,8-10H2,1H3,(H,18,22)(H,20,21)/t12-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHRUQOZSOMMIG-TZMCWYRMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)NCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)NCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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